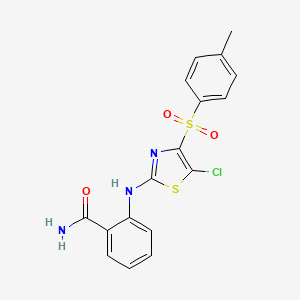

2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide

Descripción

2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a thiazole-containing benzamide derivative with a unique structural framework. The compound features a central benzamide scaffold substituted with a 5-chloro-4-tosylthiazol-2-ylamino group.

Propiedades

IUPAC Name |

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S2/c1-10-6-8-11(9-7-10)26(23,24)16-14(18)25-17(21-16)20-13-5-3-2-4-12(13)15(19)22/h2-9H,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVACVZPOJNITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable ketone or aldehyde with thiourea in the presence of a halogenating agent such as iodine.

Introduction of the Chloro and Tosyl Groups: The chloro substituent can be introduced by chlorination of the thiazole ring using reagents like thionyl chloride or phosphorus pentachloride.

Coupling with Benzamide: The final step involves the coupling of the substituted thiazole with benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide can undergo various chemical reactions, including:

Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Benzamide Family

The compound shares structural homology with several derivatives reported in patents and synthetic studies. Key comparisons include:

Key Observations:

- Electronic Effects: The 5-chloro and 4-tosyl groups in the target compound enhance electron-withdrawing properties compared to methyl or thioether-substituted analogs. This may influence binding affinity to biological targets, such as kinases or viral proteases.

- Bioactivity Trends: Compounds with trifluoromethyl or nitro groups (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) exhibit enhanced potency in thrombin inhibition or antiviral assays, suggesting that electron-deficient substituents improve target engagement .

Functional Comparisons

- Anticancer Potential: Thiazole-benzamide derivatives with methylthio or isoxazole substituents (e.g., 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) demonstrate antiproliferative activity in cancer cell lines, likely via kinase inhibition. The chloro-tosyl group in the target compound may offer distinct selectivity profiles due to its larger substituents .

- Metabolic Stability: The tosyl group in this compound may improve metabolic stability compared to analogs with labile thioether bonds, which are prone to oxidation .

Physicochemical Properties

- Solubility: The hydrophilic tosyl group may enhance aqueous solubility relative to purely aromatic analogs (e.g., N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide), which rely on hydrophobic interactions .

- LogP: Estimated LogP values for the target compound are likely higher than those of analogs with polar pyridinylaminoethyl chains but lower than those with trifluoromethyl groups .

Research Implications and Limitations

- Gaps in Data: Direct comparative studies on the biological activity of this compound are scarce. Most inferences are drawn from structurally related compounds in patents or synthetic reports .

- Synthetic Challenges: The tosyl group’s steric bulk may complicate further functionalization, unlike smaller substituents in analogs such as 2-[(3-thienylmethyl)thio]-benzamide derivatives .

Actividad Biológica

2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₂S |

| Molecular Weight | 300.77 g/mol |

| CAS Number | 112885-41-3 |

Synthesis

The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The compound is synthesized through a reaction between 5-chloro-4-tosylthiazole and an appropriate amine derivative, often utilizing methods such as N-acylation or nucleophilic substitution under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives demonstrated that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

The compound's effectiveness was attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways.

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits antitumor properties. For instance, in a xenograft model using human gastric cancer cells (HGC-27), the compound showed a tumor growth inhibition (TGI) rate of approximately 70% at a dosage of 75 mg/kg. Immunohistochemical analyses revealed that the compound regulates cell cycle proteins such as CDK2 and p21, promotes apoptosis via Cleaved Caspase-3, and enhances cell adhesion through E-cadherin modulation .

Case Studies

-

Case Study: Antitumor Efficacy

- Objective : To evaluate the antitumor effects of this compound.

- Method : HGC-27 xenograft model in mice.

- Results : Significant reduction in tumor size with minimal side effects observed.

- : The compound shows promise as a therapeutic agent against gastric cancer.

-

Case Study: Antimicrobial Screening

- Objective : To assess the antimicrobial activity of synthesized benzamide derivatives.

- Method : Disc diffusion method against various bacterial and fungal strains.

- Results : Compound exhibited superior antifungal activity compared to standard drugs like Clotrimazole.

- : Potential for development into a broad-spectrum antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.